Bis(pentamethylphenyl)ethen-1-one
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Overview
Description
Bis(pentamethylphenyl)ethen-1-one is a sterically hindered diarylketone known for its unique structural and chemical properties. This compound is characterized by the presence of two pentamethylphenyl groups attached to an ethenone moiety, making it a significant subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentamethylphenyl)ethen-1-one typically involves the desilylation of ketene acetals. For instance, the desilylation of ketene acetals (5) and (9) provides the ene-1,1-diols (6) and (10), which undergo relatively slow ketonization and are oxidized to stable free radicals in basic solution . Another method involves the reaction of sterically hindered diarylketenes with water, leading to the formation of ene-1,1-diols .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(pentamethylphenyl)ethen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stable free radicals.
Hydration: The reaction with water leads to the formation of ene-1,1-diols.
Protonation: The compound undergoes N-protonation followed by water attack, leading to the formation of hemiaminals.
Common Reagents and Conditions
Oxidation: Basic solutions are commonly used for the oxidation of this compound.
Protonation: The reaction involves pre-equilibrium N-protonation followed by water attack in a 1:1 acetonitrile-water mixture at 25°C.
Major Products Formed
Stable Free Radicals: Formed during the oxidation process.
Ene-1,1-diols: Formed during the hydration process.
Hemiaminals: Formed during the protonation process.
Scientific Research Applications
Bis(pentamethylphenyl)ethen-1-one has several scientific research applications:
Chemistry: Used in the study of sterically hindered enols and their reactions.
Biology: Investigated for its potential interactions with biological molecules due to its unique structure.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of bis(pentamethylphenyl)ethen-1-one involves several pathways:
Comparison with Similar Compounds
Bis(pentamethylphenyl)ethen-1-one can be compared with other similar compounds such as:
1-(pentamethylphenyl)ethan-1-one: Another sterically hindered diarylketone with similar structural features.
2,2-bis(2,4,6-trimethylphenyl)ethene-1,1-diol: A compound with similar steric hindrance and chemical properties.
The uniqueness of this compound lies in its specific steric hindrance and the stability of its reaction products, making it a valuable compound for various scientific studies.
Properties
CAS No. |
112752-37-1 |
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Molecular Formula |
C24H30O |
Molecular Weight |
334.5 g/mol |
InChI |
InChI=1S/C24H30O/c1-12-14(3)18(7)23(19(8)15(12)4)22(11-25)24-20(9)16(5)13(2)17(6)21(24)10/h1-10H3 |
InChI Key |
IUMXTZIOVZJNLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=C=O)C2=C(C(=C(C(=C2C)C)C)C)C)C)C |
Origin of Product |
United States |
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